REACTION_CXSMILES
|
[Na].Cl[C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:4]=1[C:12]([F:15])([F:14])[F:13].[CH3:16][OH:17]>>[CH3:16][O:17][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:4]=1[C:12]([F:15])([F:14])[F:13] |^1:0|
|
Name
|
|
Quantity
|
96.22 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water (500 ml) and dichloromethane (3×400 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93.76 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |